molecular formula C17H19ClN2O6S B3645388 N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide

Cat. No.: B3645388
M. Wt: 414.9 g/mol
InChI Key: VPDUWGNSBMMMBE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide: is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of chloro, methoxy, and sulfonylamino groups, contribute to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 3,4-dimethoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction between 5-chloro-2-methoxyaniline and 3,4-dimethoxybenzenesulfonyl chloride is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Formation of Intermediate: The reaction yields an intermediate sulfonamide, which is then reacted with chloroacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the chloro group would yield various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may interact with enzymes involved in cell wall synthesis or DNA replication, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide: can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine.

    Unique Features: The presence of both chloro and methoxy groups in the phenyl rings may confer unique properties such as increased lipophilicity or enhanced binding affinity to biological targets.

Highlighting Uniqueness

    Structural Features: The combination of chloro, methoxy, and sulfonylamino groups is unique and may result in distinct biological activity.

    Biological Activity: Compared to other sulfonamides, this compound may exhibit different antimicrobial or anticancer properties due to its unique structure.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O6S/c1-24-14-6-4-11(18)8-13(14)20-17(21)10-19-27(22,23)12-5-7-15(25-2)16(9-12)26-3/h4-9,19H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDUWGNSBMMMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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